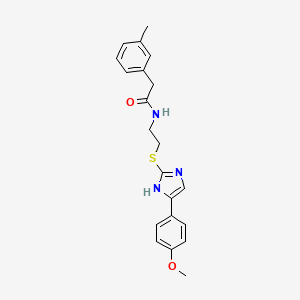

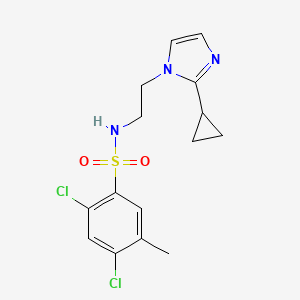

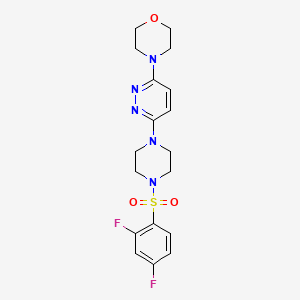

![molecular formula C16H15N3O2 B2648144 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- CAS No. 941868-26-4](/img/structure/B2648144.png)

2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) are heterocyclic compounds with a pyrimidine moiety in the ring nucleus which, in recent decades, have aroused interest in medicinal chemistry due to their versatile biological activity . DHPMs possess a broad range of pharmacological activities and are widely used in pharmaceutical applications .

Synthesis Analysis

An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .

Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, also known as DHPMs .

Wissenschaftliche Forschungsanwendungen

Biotransformation and Metabolic Pathways

2(1H)-Quinazolinone derivatives, such as nitromethaqualone and methaqualone, undergo extensive biotransformation in both humans and animals. The metabolic pathways involve the reduction of the nitro group to an amino derivative, partial acetylation, and cleavage of the quinazolinone nucleus. In rats, additional metabolites arise from oxidation of the 2-methyl group, resulting in compounds like 2-hydroxymethyl-3-(2'-methoxy-4-nitrophenyl)-4(3H)-quinazolinone. These metabolites are significant for understanding the drug's pharmacokinetics and bioavailability (Van Boven & Daenens, 1982), (Stillwell, Gregory, & Horning, 1975).

Identification of Metabolites

Advanced techniques like gas chromatography-mass spectrometry (GC-MS) have been utilized to identify multiple metabolites of methaqualone in human urine. Understanding the metabolic profile is crucial for pharmacokinetic studies, drug efficacy, and toxicity assessments (Burnett, Reynolds, Wilson, & Francis, 1976).

Therapeutic Potential and Drug Interaction

Compounds like fluproquazone, part of the 2(1H)-quinazolinone family, have shown efficacy in managing strains and sprains, showcasing their potential in therapeutic applications. Understanding the hemodynamic parameters and interactions of such compounds is essential for their use in treating various conditions (Jaegemann, Kolb, Pabst, & Lataste, 1981).

Drug Efficacy and Safety Studies

Several studies have focused on the efficacy and safety of 2(1H)-quinazolinone derivatives. For example, AR-L 115 BS, a positive inotropic substance, showed promising results in improving left ventricular function, indicating its potential in cardiac insufficiency treatment. These studies are pivotal in drug development and ensuring patient safety (Ruffmann, Mehmel, & Kübler, 1981).

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]- involves the condensation of 4-methoxybenzylamine with anthranilic acid followed by cyclization and reduction.", "Starting Materials": [ "4-methoxybenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "sodium borohydride", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzylamine (1.0 eq) and anthranilic acid (1.0 eq) in acetic anhydride and add sodium acetate (1.1 eq). Heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium borohydride (1.2 eq). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate. Dry over anhydrous sodium sulfate and purify by column chromatography to obtain the final product." ] } | |

CAS-Nummer |

941868-26-4 |

Molekularformel |

C16H15N3O2 |

Molekulargewicht |

281.31 g/mol |

IUPAC-Name |

4-amino-3-[(4-methoxyphenyl)methyl]quinazolin-2-one |

InChI |

InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)20/h2-9H,10,17H2,1H3 |

InChI-Schlüssel |

SVZAFHMGSLQXTR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=N)C3C=CC=CC3=NC2=O |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

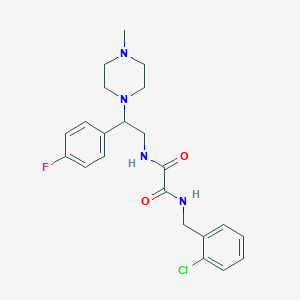

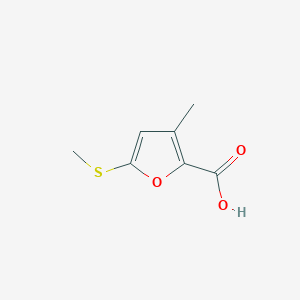

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2648061.png)

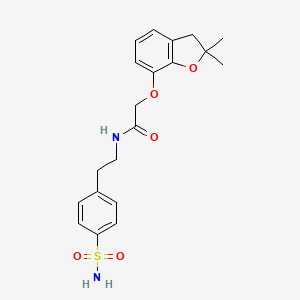

![1-[3-(3-Chloro-4-fluorophenyl)propanoyl]piperidine-4-carbonitrile](/img/structure/B2648066.png)

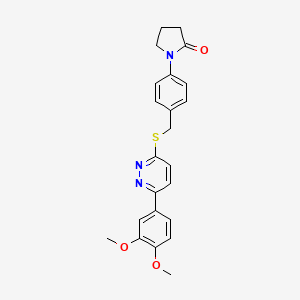

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2648073.png)

![1-Ethyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2648078.png)

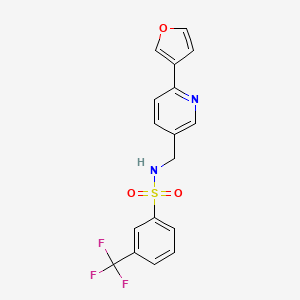

![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648081.png)